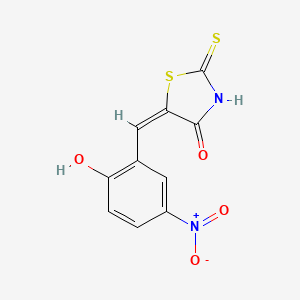![molecular formula C14H12N2O3 B11988811 2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol CAS No. 20772-75-2](/img/structure/B11988811.png)
2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of an azomethine group (RHC=N–R1), where R and R1 can be alkyl, aryl, cycloalkyl, or heterocyclic groups
Méthodes De Préparation
The synthesis of 2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol involves the reaction of 4-methylaniline with 2-hydroxy-5-nitrobenzaldehyde in ethanol. The reaction mixture is refluxed for five hours, resulting in a yield of 72% . The reaction conditions include:
Reagents: 4-methylaniline (17.70 mg, 0.165 mmol) and 2-hydroxy-5-nitrobenzaldehyde (27.70 mg, 0.165 mmol)
Solvent: Ethanol (15 ml for each reagent)
Reaction Time: 5 hours under reflux
Yield: 72%
Melting Point: 429–431 K
Analyse Des Réactions Chimiques
2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the nitro group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are usually carried out under controlled temperature and pH conditions.
Major Products: The major products formed include nitro derivatives, amino derivatives, and substituted aromatic compounds.
Applications De Recherche Scientifique
2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The azomethine group plays a crucial role in binding to metal ions, facilitating various biochemical reactions. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects .
Comparaison Avec Des Composés Similaires
2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol can be compared with other Schiff bases, such as:
2-{(E)-[(4-chlorophenyl)imino]methyl}-4-nitrophenol: Similar structure but with a chlorine substituent instead of a methyl group.
2-{(E)-[(4-anilinophenyl)imino]methyl}-4-nitrophenol: Contains an aniline group, leading to different chemical properties.
2-{(E)-[(4-methoxyphenyl)imino]methyl}-4-nitrophenol: Features a methoxy group, affecting its reactivity and applications.
Propriétés
Numéro CAS |
20772-75-2 |
|---|---|
Formule moléculaire |
C14H12N2O3 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
2-[(4-methylphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C14H12N2O3/c1-10-2-4-12(5-3-10)15-9-11-8-13(16(18)19)6-7-14(11)17/h2-9,17H,1H3 |
Clé InChI |
HYUCVMBEWMZQEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B11988730.png)
![2-(4-Bromophenyl)-9-chloro-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988735.png)
![4-methyl-N'-[(E)-(4-methylphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11988748.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11988761.png)









